N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide
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Overview
Description
N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide is an organic compound with the molecular formula C14H11ClN2OS. It is a member of the thiourea derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2-chloroaniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature or under reflux conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)carbamothioyl-4-fluorobenzamide: Similar structure but with a fluorine atom on the benzamide ring, which may alter its biological activity and chemical properties.
N-(4-bromophenyl)carbamothioyl-4-fluorobenzamide: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-8-4-5-9-13(12)17-15(20)18-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCLZDJJIYPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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